

Technical Guide: Physical Properties of (S)-1-(2-Bromophenyl)ethanamine Hydrochloride

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Compound of Interest

Compound Name: (S)-1-(2-Bromophenyl)ethanamine
hydrochloride

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Introduction

(S)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic and medicinal chemistry. As a key building block, understanding its physical properties is crucial for its application in drug design, process development, and quality control. This technical guide provides a summary of the available physical data and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide also provides data for the corresponding free amine and related isomers where available, alongside generalized methodologies for its comprehensive characterization.

Chemical Structure and Identification

- Chemical Name: **(S)-1-(2-Bromophenyl)ethanamine hydrochloride**
- Molecular Formula: $C_8H_{11}BrClN$
- Molecular Weight: 236.54 g/mol
- CAS Number: Not available for the hydrochloride salt. The CAS number for the free amine, (S)-1-(2-Bromophenyl)ethanamine, is also not readily available in public databases. The

CAS number for the (R)-enantiomer is 113974-24-6.[\[1\]](#)[\[2\]](#)

- Chemical Structure:

Quantitative Physical Properties

The following table summarizes the available quantitative data for (S)-1-(2-Bromophenyl)ethanamine and its related compounds. It is important to note the scarcity of specific data for the hydrochloride salt.

Property	(S)-1-(2-Bromophenyl)ethanamine Hydrochloride	(S)-1-(2-Bromophenyl)ethanamine (Free Amine)	(R)-1-(2-Bromophenyl)ethanamine (Free Amine)	Notes
Molecular Weight (g/mol)	236.54	200.08	200.08[1][2]	Calculated for the hydrochloride salt and reported for the free amine.
Melting Point (°C)	Data not available	Data not available	Data not available	Amine hydrochlorides are typically crystalline solids with higher melting points than their corresponding free amines.
Boiling Point (°C)	Decomposes	Data not available	248.5 ± 15.0 at 760 mmHg[2]	Hydrochloride salts generally decompose at high temperatures rather than boil. The boiling point of the free amine provides an indication of its volatility.
Solubility	Expected to be soluble in water and polar organic solvents.	Expected to be soluble in organic solvents.	Data not available	The ionic nature of the hydrochloride salt significantly increases water solubility

compared to the
free amine.[\[3\]](#)

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride**.

Melting Point Determination

Methodology:

- **Sample Preparation:** A small amount of the crystalline **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is rapidly increased to about 10-15 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
 - The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
- **Notes:** A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Solubility Assessment

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and ethyl acetate.

- Procedure:
 - A known mass (e.g., 10 mg) of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is placed in a vial.
 - The solvent is added in small, measured increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
 - The mixture is agitated vigorously after each addition.
 - Solubility is determined by visual inspection for the complete dissolution of the solid.
- Data Presentation: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

^1H and ^{13}C NMR are essential for structural confirmation and purity assessment.

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

Sample Preparation:

- Approximately 10-20 mg of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is accurately weighed.^{[4][5]}

- The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial. Chloroform-d (CDCl₃) is generally not suitable for amine hydrochlorides due to their poor solubility.[4]
- The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
- The final sample volume should be approximately 0.6-0.7 mL.[7]

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- ¹H and ¹³C NMR spectra are acquired using standard parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
- The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

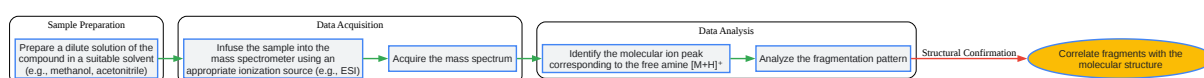
Expected Absorptions:

- N-H stretching: Broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
- Aromatic C-H stretching: Above 3000 cm⁻¹.
- Aliphatic C-H stretching: Below 3000 cm⁻¹.
- N-H bending: Around 1500-1600 cm⁻¹.

- C-N stretching: Around $1020\text{--}1250\text{ cm}^{-1}$.
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1} .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Workflow for Mass Spectrometry Analysis



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Caption: Workflow for mass spectrometry analysis.

Methodology (Electrospray Ionization - ESI):

- A dilute solution of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** is prepared in a suitable solvent such as methanol or acetonitrile.
- The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- A positive ion mode ESI-MS analysis is performed.
- The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Expected Ionization: In positive ion mode, the expected molecular ion would correspond to the protonated free amine, $[\text{C}_8\text{H}_{10}\text{BrN} + \text{H}]^+$, with an m/z value corresponding to the isotopic pattern of bromine.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or defined biological activities of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride**. As a chiral amine, it holds potential for interaction with various biological targets, and its pharmacological profile would require dedicated investigation.

Conclusion

This technical guide has summarized the known physical properties of **(S)-1-(2-Bromophenyl)ethanamine hydrochloride** and its related compounds. While specific experimental data for the title compound is limited, the provided experimental protocols offer a comprehensive framework for its full characterization. The detailed methodologies for determining melting point, solubility, and spectroscopic properties will enable researchers to generate the necessary data for their specific applications in drug discovery and development. Further research is warranted to elucidate the biological activity and potential signaling pathways associated with this compound.

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